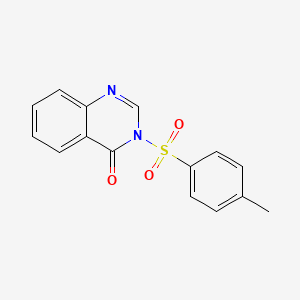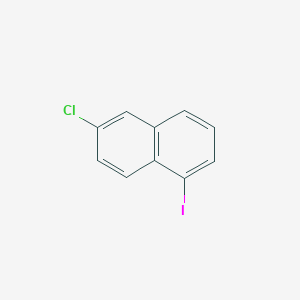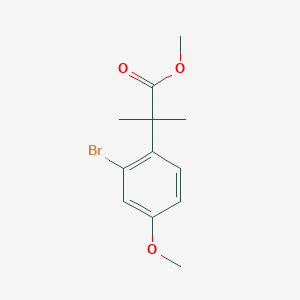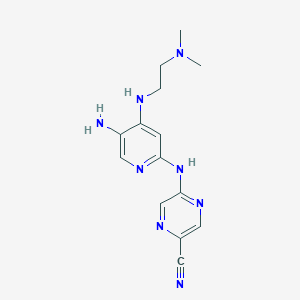
3-Tosylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tosylquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The tosyl group (p-toluenesulfonyl) attached to the quinazolinone core enhances its chemical stability and reactivity, making it a valuable compound in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tosylquinazolin-4(3H)-one typically involves the reaction of 2-chloromethyl-4(3H)-quinazolinone with p-toluenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Tosylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The quinazolinone core can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Condensation Reactions: The compound can participate in condensation reactions with other molecules to form larger, more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various tosyl derivatives, while oxidation and reduction can modify the quinazolinone core to produce different functionalized compounds.
Aplicaciones Científicas De Investigación
3-Tosylquinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential therapeutic effects, such as anticancer, antiviral, and antibacterial agents.
Biological Studies: The compound is used in studying enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Tosylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinazoline Derivatives: These compounds share the quinazolinone core but differ in their functional groups, leading to variations in their biological activities and applications.
N-Phenyl p-Toluenesulfonamides: These compounds have a similar tosyl group but are attached to different core structures, resulting in different chemical and biological properties.
Uniqueness
3-Tosylquinazolin-4(3H)-one is unique due to the combination of the quinazolinone core and the tosyl group, which provides a balance of stability, reactivity, and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
5465-78-1 |
|---|---|
Fórmula molecular |
C15H12N2O3S |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)sulfonylquinazolin-4-one |
InChI |
InChI=1S/C15H12N2O3S/c1-11-6-8-12(9-7-11)21(19,20)17-10-16-14-5-3-2-4-13(14)15(17)18/h2-10H,1H3 |
Clave InChI |
WPJNHZDJFRLNSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)-](/img/structure/B11836606.png)

![Methyl1'-methyl-4-oxospiro[chroman-2,4'-piperidine]-6-carboxylate](/img/structure/B11836622.png)
![tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11836623.png)


![2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole](/img/structure/B11836640.png)

![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11836663.png)



![7-Azabicyclo[4.1.0]hept-3-ene](/img/structure/B11836682.png)

